2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide
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Overview
Description
2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a naphthylideneamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide typically involves multiple steps. The process begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor. The final step involves the condensation of the triazole-thiol intermediate with a naphthylideneamine derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the imine group, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce amine derivatives.
Scientific Research Applications
2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or altering their function. The compound may also modulate signaling pathways by interacting with specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents, which may exhibit varying biological activities and chemical properties.
Uniqueness
2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C29H24ClN5OS |
---|---|
Molecular Weight |
526.1 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C29H24ClN5OS/c1-19-7-9-22(10-8-19)28-33-34-29(35(28)26-15-13-25(30)14-16-26)37-18-27(36)32-31-20(2)23-12-11-21-5-3-4-6-24(21)17-23/h3-17H,18H2,1-2H3,(H,32,36)/b31-20+ |
InChI Key |
FEXXMWQIWYUDKH-AJBULDERSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C(\C)/C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=C(C)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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